

# Application Note: UV-Vis Spectrophotometric Assay for the Determination of Potassium Acetylsalicylate

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## Compound of Interest

Compound Name: *Aspirin potassium*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Potassium acetylsalicylate is a salt of acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#) Accurate quantification of potassium acetylsalicylate in pharmaceutical formulations is crucial for quality control and dosage verification. This application note describes two robust and cost-effective UV-Vis spectrophotometric methods for the determination of potassium acetylsalicylate. These methods are based on the quantitative analysis of the salicylate moiety after hydrolysis of the acetylsalicylate ester.[\[3\]](#)[\[4\]](#)

## Principle

The determination of potassium acetylsalicylate via UV-Vis spectrophotometry relies on the hydrolysis of the acetylsalicylate anion to the salicylate dianion in a basic medium.[\[3\]](#) The resulting salicylate can be quantified by one of two methods:

- Direct UV Spectrophotometry: After acidification, the salicylic acid exhibits a distinct absorption maximum in the UV region, which can be measured directly.[\[3\]](#)[\[5\]](#)

- Colorimetric Method: The salicylate dianion forms a colored complex with iron (III) chloride, which can be quantified in the visible region.[1][6][7] This method is particularly useful for samples with interfering substances in the UV region.

Both methods are validated, accurate, and suitable for routine analysis in a laboratory setting.  
[5][6]

## Experimental Protocols

This section provides detailed methodologies for the two key experimental approaches for the determination of potassium acetylsalicylate.

### Method 1: Direct UV Spectrophotometric Determination of Salicylic Acid

This method involves the hydrolysis of potassium acetylsalicylate to salicylate, followed by acidification to salicylic acid, which is then quantified by measuring its absorbance in the UV region.[3][5]

#### 1. Materials and Reagents

- Potassium Acetylsalicylate reference standard
- Salicylic Acid reference standard
- Sodium Hydroxide (NaOH), 0.2 M
- Hydrochloric Acid (HCl), 0.2 M
- Methanol
- Deionized Water
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- UV-Vis Spectrophotometer

## 2. Standard Solution Preparation

- Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Salicylic Acid reference standard in a minimal amount of deionized water. Dilute to a known volume with methanol to achieve a concentration equivalent to 25 mg/L of aspirin.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with a mixture of 0.2 M NaOH and 0.2 M HCl.[5]

## 3. Sample Preparation

- Accurately weigh a quantity of the potassium acetylsalicylate sample equivalent to approximately 25 mg of acetylsalicylic acid.
- Transfer the sample to a 50.0 mL volumetric flask.
- Add 30 mL of methanol and shake for 2 minutes to dissolve the sample.[5]
- Dilute to the mark with methanol.
- Pipette a 5 mL aliquot of this solution into a 100.0 mL volumetric flask.
- Add 25 mL of 0.2 M NaOH and allow the solution to stand for 30 minutes to ensure complete hydrolysis.[3][5]
- Dilute to the final volume with 0.2 M HCl.[3][5]

## 4. Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan the UV region.
- Use a blank solution (prepared in the same manner as the samples but without the analyte) to zero the instrument.
- Measure the absorbance of the standard and sample solutions at the absorption maximum of salicylic acid (approximately 302 nm).[3][5]

- Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
- Determine the concentration of potassium acetylsalicylate in the sample solution from the calibration curve.

## Method 2: Colorimetric Determination using Iron (III) Chloride

This method involves the formation of a colored complex between the hydrolyzed salicylate and iron (III) chloride, which is then measured in the visible range.[1][6]

### 1. Materials and Reagents

- Potassium Acetylsalicylate reference standard
- Salicylic Acid reference standard
- Sodium Hydroxide (NaOH), 1 M
- Iron (III) Chloride ( $\text{FeCl}_3$ ) solution, 0.025 M in 0.03 M HCl: Dissolve 6.8 g of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 100 mL of deionized water. Add 3.0 mL of concentrated HCl and 12.0 g of KCl. Dissolve and dilute to 1.0 L with deionized water.[3]
- Deionized Water
- Volumetric flasks (100 mL, 250 mL)
- Pipettes
- UV-Vis Spectrophotometer

### 2. Standard Solution Preparation

- Stock Standard Solution: Accurately weigh approximately 400 mg of Salicylic Acid reference standard, add 10 mL of 1 M NaOH solution, and heat to boiling. After cooling, quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. [1]

- Working Standard Solutions: Prepare a series of working standard solutions by pipetting different volumes of the stock standard solution into 100.0 mL volumetric flasks and diluting to volume with the 0.025 M  $\text{FeCl}_3$  solution.[3]

### 3. Sample Preparation

- Accurately weigh a quantity of the potassium acetylsalicylate sample.
- Transfer the sample to a flask and add 10 mL of 1 M NaOH solution.
- Heat the solution to boiling to ensure complete hydrolysis.[1][4]
- After cooling to room temperature, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
- Pipette an aliquot of this solution into a separate volumetric flask and dilute to the final volume with the 0.025 M  $\text{FeCl}_3$  solution.[3]

### 4. Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan the visible region.
- Use the 0.025 M  $\text{FeCl}_3$  solution as a blank to zero the instrument.[4]
- Measure the absorbance of the standard and sample solutions at the absorption maximum of the iron-salicylate complex (approximately 530 nm).[5][6]
- Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
- Determine the concentration of potassium acetylsalicylate in the sample solution from the calibration curve.

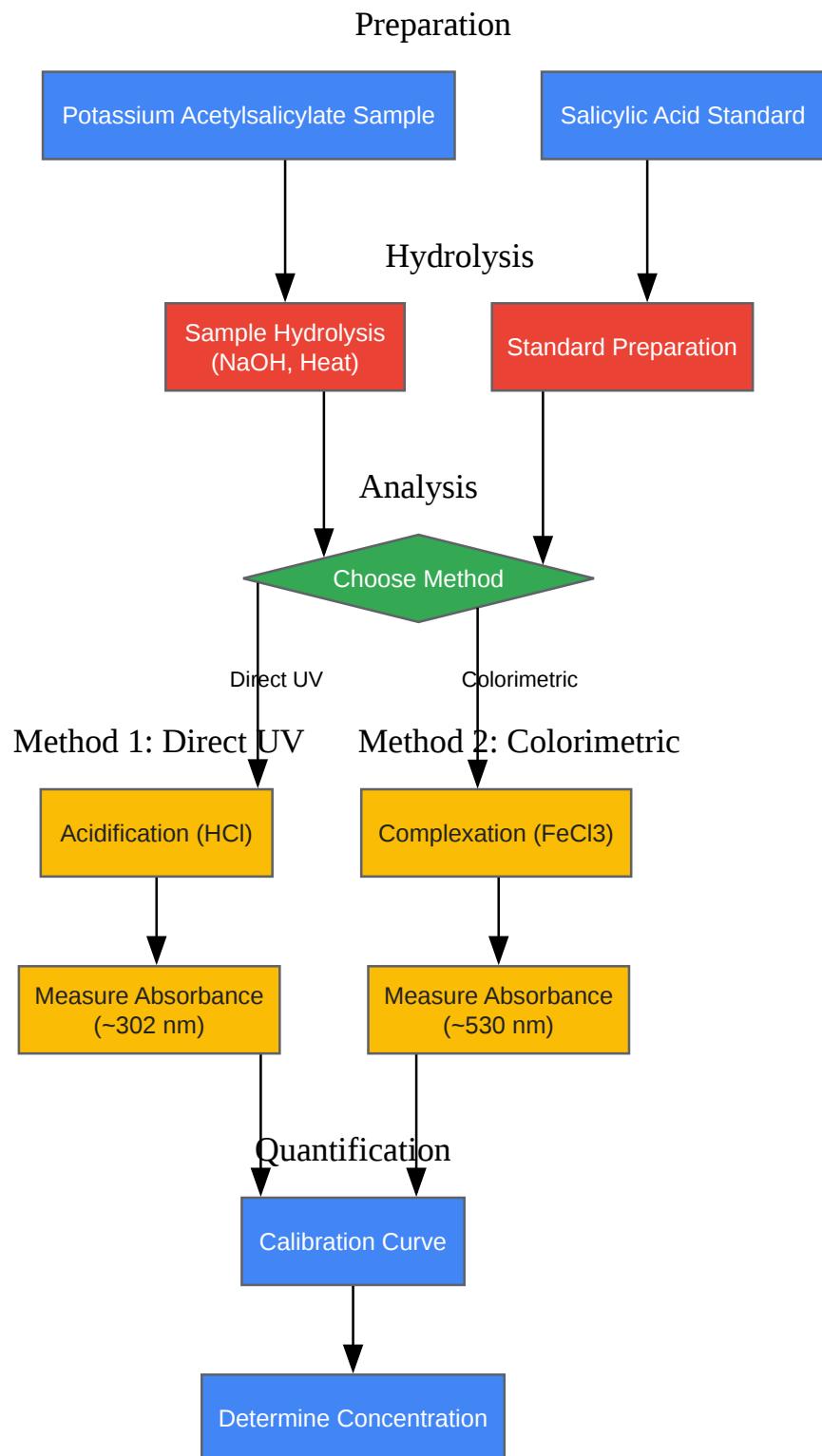
## Data Presentation

The following table summarizes typical quantitative data for the UV-Vis spectrophotometric determination of acetylsalicylate.

Parameter	Method 1 (Direct UV)	Method 2 (Colorimetric)	Reference
Wavelength ( $\lambda_{\text{max}}$ )	~ 302 nm	~ 530 nm	[3][5]
Linearity Range	2-20 $\mu\text{g/mL}$	20-40 $\mu\text{g/mL}$	[8][9]
Correlation Coefficient ( $r^2$ )	> 0.99	> 0.99	[6]
Molar Absorptivity	Not typically reported	$8.815 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[10]
Limit of Detection (LOD)	0.8 ppm (for a similar method)	Not specified	[10]
Limit of Quantification (LOQ)	Not specified	Not specified	
Recovery	98-102%	98-102%	[11]

## Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of potassium acetylsalicylate.



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Caption: Experimental workflow for potassium acetylsalicylate determination.

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